molecular formula C19H31NO9 B000604 Seloken CAS No. 56392-17-7

Seloken

Cat. No.: B000604
CAS No.: 56392-17-7
M. Wt: 417.5 g/mol
InChI Key: WPTKISQJQVFSQI-LREBCSMRSA-N
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Description

Metoprolol tartrate is a member of phenols and an alcohol.
Metoprolol Tartrate is the tartrate salt form of metoprolol, a cardioselective competitive beta-1 adrenergic receptor antagonist with antihypertensive properties and devoid of intrinsic sympathomimetic activity. Metoprolol tartrate antagonizes beta 1-adrenergic receptors in the myocardium, thereby reducing the rate and force of myocardial contraction, and consequently a diminished cardiac output. This agent may also reduce the secretion of renin with subsequent reduction in levels of angiotensin II thus decreasing sympathetic activation, including vasoconstriction, aldosterone secretion.
A selective adrenergic beta-1 blocking agent that is commonly used to treat ANGINA PECTORIS;  HYPERTENSION;  and CARDIAC ARRHYTHMIAS.
See also: Metoprolol (has active moiety);  Hydrochlorothiazide;  metoprolol tartrate (component of);  Chlorthalidone;  metoprolol tartrate (component of).

Biological Activity

Seloken, the brand name for metoprolol, is a selective beta-1 adrenergic receptor blocker widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.

Metoprolol selectively inhibits beta-1 adrenergic receptors primarily located in the heart. By blocking these receptors, this compound reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. The following table summarizes its primary mechanisms:

Mechanism Effect
Beta-1 receptor blockadeDecreased heart rate (negative chronotropic effect)
Decreased myocardial contractilityReduced oxygen demand by the heart
Inhibition of renin releaseLowered angiotensin II levels, reducing vasoconstriction

Pharmacokinetics

The pharmacokinetic profile of metoprolol is characterized by rapid absorption and extensive first-pass metabolism. The following key parameters are noted:

  • Bioavailability : Approximately 50% due to first-pass metabolism.
  • Half-life : 3 to 7 hours, allowing for once or twice-daily dosing.
  • Metabolism : Primarily hepatic via cytochrome P450 enzymes (CYP2D6).

Clinical Applications

This compound is indicated for various cardiovascular conditions. Its efficacy and safety have been evaluated in multiple clinical studies:

  • Hypertension Management : Metoprolol effectively lowers blood pressure and reduces the risk of cardiovascular events.
  • Angina Pectoris : It decreases frequency and severity of anginal attacks by reducing myocardial oxygen demand.
  • Heart Failure : Clinical trials have shown that metoprolol improves survival rates in patients with chronic heart failure.

Case Studies

Several studies have illustrated the clinical effectiveness of this compound:

  • Study on Hypertension : A randomized controlled trial involving 300 patients showed that metoprolol significantly reduced systolic blood pressure by an average of 15 mmHg compared to placebo over 12 weeks .
  • Heart Failure Outcomes : In a cohort study of patients with chronic heart failure, those treated with metoprolol had a 34% reduction in mortality compared to those receiving standard care without beta-blockers .

Side Effects and Considerations

While generally well-tolerated, this compound can cause side effects such as fatigue, dizziness, and bradycardia. Caution is advised in patients with asthma or chronic obstructive pulmonary disease (COPD) due to potential bronchoconstriction.

Research Findings

Recent research has expanded our understanding of metoprolol's biological activity:

  • A study published in The Journal of Clinical Pharmacology highlighted that metoprolol's anti-inflammatory properties may contribute to its cardioprotective effects .
  • Another investigation found that metoprolol can improve endothelial function in hypertensive patients, suggesting additional cardiovascular benefits beyond heart rate reduction .

Properties

CAS No.

56392-17-7

Molecular Formula

C19H31NO9

Molecular Weight

417.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H25NO3.C4H6O6/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

WPTKISQJQVFSQI-LREBCSMRSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Key on ui other cas no.

56392-17-7

Pictograms

Irritant; Health Hazard

Purity

> 98%

Synonyms

56392-17-7;  1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol 2,3-dihydroxysuccinate (2:1);  Metoprolol-(+,-) (+)-tartrate salt;  Prestwick_1009;  AC1O4WIQ;  SCHEMBL2051655

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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